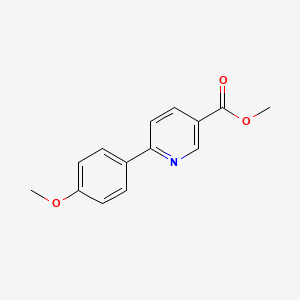

Methyl 6-(4-methoxyphenyl)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |

InChI Key |

UHVKUGMDQZCLCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 4 Methoxyphenyl Nicotinate and Its Analogs

Precursor-Based Synthetic Routes

These methods rely on the modification of pre-existing pyridine (B92270) rings or the assembly of the ring from acyclic precursors.

Esterification Reactions for Nicotinate (B505614) Synthesis

A common and direct method for the synthesis of methyl nicotinate derivatives is the esterification of the corresponding carboxylic acid. In this context, 6-(4-methoxyphenyl)nicotinic acid serves as the immediate precursor to the target compound. The reaction typically involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). scholarsresearchlibrary.comchemicalbook.comunishivaji.ac.in This process, known as Fischer esterification, is an equilibrium-driven reaction where the alcohol acts as both the solvent and the reactant. scholarsresearchlibrary.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the methyl ester is formed. To drive the reaction to completion, excess methanol is often used, or water is removed as it is formed. scholarsresearchlibrary.com

Table 1: Representative Conditions for Esterification of Nicotinic Acid Analogs

| Precursor | Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-Methylnicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux, 17 hours | Methyl 6-methylnicotinate | 75% |

| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux, 13 hours | Methyl nicotinate | 70% |

Data compiled from multiple sources describing analogous reactions. chemicalbook.comunishivaji.ac.in

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. acsgcipr.orgtaylorfrancis.com Several MCRs are well-established for the synthesis of substituted pyridine rings.

The Hantzsch dihydropyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. acsgcipr.orgwikipedia.org For the synthesis of an analog of Methyl 6-(4-methoxyphenyl)nicotinate, 4-methoxybenzaldehyde could serve as the aldehyde component.

Alternative MCRs, such as the Bohlmann-Rahtz pyridine synthesis , can produce polysubstituted pyridines directly. nih.gov This method typically involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. nih.gov These strategies offer the advantage of constructing the complex pyridine core in a single, atom-economical step. nih.govacs.org

Synthesis via Substituted Pyridine Intermediates

This approach begins with a pyridine ring that already contains some of the required functionality, which is then further elaborated. A key intermediate for the synthesis of this compound is a Methyl 6-halonicotinate , such as Methyl 6-chloronicotinate. This intermediate can be prepared from commercially available starting materials like 2-chloronicotinic acid through esterification. researchgate.net

Once the halo-substituted nicotinate is obtained, the halogen atom serves as a leaving group, enabling its replacement with the 4-methoxyphenyl (B3050149) moiety. This substitution is typically achieved through advanced coupling reactions, as detailed in the following section. The use of such intermediates provides a modular and reliable route to a wide variety of 6-aryl-nicotinates.

Advanced Synthetic Approaches

Modern organic synthesis provides powerful tools for the construction of complex molecules like this compound, often offering high selectivity and yields.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl and heteroaryl rings. researchgate.netnih.gov The Suzuki-Miyaura coupling is an exemplary reaction for this purpose. rsc.orgacs.org

This reaction would involve the coupling of Methyl 6-chloronicotinate (or the corresponding bromide or triflate) with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. A base is required to activate the boronic acid, and a phosphine ligand is typically used to stabilize the palladium catalyst and facilitate the reaction steps. nih.gov This method is highly valued for its tolerance of a wide range of functional groups and its generally high yields. rsc.org

Table 2: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example(s) |

|---|---|---|

| Heteroaryl Halide | Electrophilic Partner | Methyl 6-chloronicotinate |

| Organoboron Reagent | Nucleophilic Partner | 4-Methoxyphenylboronic acid |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Stabilizes catalyst, promotes reaction | PPh₃, P(t-Bu)₃ |

| Base | Activates organoboron reagent | K₂CO₃, Cs₂CO₃, NaOH |

This table represents a generalized set of conditions for Suzuki-Miyaura reactions involving pyridine derivatives. rsc.orgacs.org

Electrophilic and Nucleophilic Substitution Pathways

The electronic nature of the pyridine ring dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. quimicaorganica.org Electrophilic attack, when it does occur under harsh conditions, is directed to the C-3 and C-5 positions. quimicaorganica.org Therefore, direct electrophilic arylation at the C-6 position is not a feasible pathway. Reactivity can be enhanced by converting the pyridine to a pyridine-N-oxide, which activates the C-2 and C-4 positions for electrophilic attack, but this still does not favor the desired C-6 substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.comquimicaorganica.org This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it. stackexchange.com

For a nucleophilic substitution to occur, a good leaving group, such as a halide (Cl⁻, Br⁻), must be present at the C-6 position. A potent nucleophile, such as a 4-methoxyphenyl organometallic reagent (e.g., from an organolithium or Grignard reagent), can then displace the leaving group. This addition-elimination mechanism provides a direct route to the 6-aryl substituted pyridine core. quimicaorganica.org The presence of an electron-withdrawing group, like the methyl ester at the C-3 position, further activates the ring toward nucleophilic attack. youtube.com

Derivatization Strategies of the this compound Core

The core structure of this compound presents multiple avenues for chemical modification, allowing for the synthesis of a diverse range of analogs. These derivatization strategies can be broadly categorized into three main areas: modifications of the ester group, substitutions on the pyridine ring, and alterations of the methoxy-phenyl moiety. Such modifications are instrumental in exploring the structure-activity relationships of this class of compounds for various research applications.

Modifications of the Ester Group

The methyl ester functionality in this compound is a versatile handle for derivatization. Common modifications include hydrolysis, transesterification, and amidation, leading to the formation of carboxylic acids, different esters, and amides, respectively.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(4-methoxyphenyl)nicotinic acid, under either acidic or basic conditions. This transformation is a fundamental step that opens up further derivatization possibilities, such as the formation of various salts or the coupling with amines to form amides. The hydrolysis of methyl nicotinate to nicotinic acid is a well-established reaction, typically mediated by nonspecific α-naphthylacetate-esterase in biological systems. georganics.skchemicalbook.com

Transesterification: This process involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. This strategy allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, the transesterification of methyl nicotinate with menthol in the presence of a sodium alkoxide catalyst is a known method for producing menthyl nicotinate. patsnap.com This reaction can be adapted to synthesize a range of alkyl and aryl esters of 6-(4-methoxyphenyl)nicotinic acid.

| Reactant | Catalyst | Product | Reference |

| Methyl nicotinate | α-naphthylacetate-esterase | Nicotinic acid | georganics.skchemicalbook.com |

| Methyl nicotinate and Menthol | Sodium alkoxide | Menthyl nicotinate | patsnap.com |

Amidation: The ester group can be converted to an amide by reacting this compound with an amine. This reaction is often facilitated by heating or by the use of coupling agents. This approach is valuable for introducing diverse functionalities and for mimicking peptide bonds in medicinal chemistry research.

Substitutions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, although the electron-withdrawing nature of the ester and the phenyl group influences the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and in the presence of a good leaving group. For instance, a chloro or other halo substituent at the 2- or 6-position of a nicotinic acid ester can be readily displaced by various nucleophiles. The synthesis of 6-aminonicotinic acid derivatives often proceeds through the displacement of a 6-chloro group by an amine. georganics.skchemicalbook.comresearchgate.net This strategy can be employed to introduce a wide array of substituents, including amino, alkoxy, and thioalkoxy groups, onto the pyridine core of the target molecule.

| Starting Material | Reagent | Product |

| Methyl 6-chloronicotinate | Ammonia/Amine | Methyl 6-aminonicotinate |

| Methyl 6-chloronicotinate | Alkoxide | Methyl 6-alkoxynicotinate |

| Methyl 6-chloronicotinate | Thiolate | Methyl 6-(alkylthio)nicotinate |

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic attack compared to benzene, substitutions can be achieved under specific conditions. The position of substitution is directed by the existing substituents. For nicotinic acid derivatives, electrophilic substitution is often challenging. However, derivatization of the pyridine nitrogen to an N-oxide can activate the ring towards electrophilic attack.

Halogenation: Direct halogenation of the pyridine ring can be challenging but may be achieved using specific reagents and catalysts. For example, bromodeboronation of an appropriate arylboronic acid precursor can introduce a bromine atom onto the aromatic ring.

Nitration: The introduction of a nitro group onto the pyridine ring typically requires harsh conditions. The nitration of related heterocyclic systems, such as benzo[b]thiophene, has been studied, and the regioselectivity is influenced by the existing substituents.

Alterations of the Methoxy-Phenyl Moiety

The 4-methoxyphenyl group offers two primary sites for modification: the methoxy (B1213986) group and the phenyl ring itself.

Demethylation: The methyl ether of the 4-methoxyphenyl group can be cleaved to yield the corresponding phenol derivative, Methyl 6-(4-hydroxyphenyl)nicotinate. This transformation is commonly achieved using reagents such as boron tribromide (BBr3) or pyridinium hydrochloride. The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents.

| Reagent | Product |

| Boron tribromide (BBr3) | Methyl 6-(4-hydroxyphenyl)nicotinate |

| Pyridinium hydrochloride | Methyl 6-(4-hydroxyphenyl)nicotinate |

Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the 4-methoxyphenyl moiety is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, electrophilic attack will primarily occur at the positions ortho to the methoxy group (positions 3' and 5'). Common electrophilic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents and catalysts.

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

These derivatization strategies provide a comprehensive toolkit for the synthesis of a wide array of analogs of this compound, enabling detailed exploration of their chemical and biological properties.

Spectroscopic and Analytical Characterization of Methyl 6 4 Methoxyphenyl Nicotinate

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For Methyl 6-(4-methoxyphenyl)nicotinate, characteristic peaks would be expected that correspond to its key structural features: the pyridine (B92270) ring, the methoxy-substituted phenyl ring, and the methyl ester group.

Key expected vibrational frequencies include the C=O stretching of the ester group, typically a strong band around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations from the ester and ether linkages are expected in the 1000-1300 cm⁻¹ range.

Table 1: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1450 | Medium | C-H Bend (Methyl) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether & Ester) |

| ~1170 | Strong | Symmetric C-O-C Stretch (Ether) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be particularly Raman active. The C=C bonds of the phenyl and pyridine rings, and the C-C single bonds forming the molecular backbone, would be expected to produce prominent peaks.

Table 2: Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2940 | Medium | Aliphatic C-H Stretch |

| ~1610 | Very Strong | Symmetric Aromatic Ring Stretch |

| ~1380 | Medium | C-H Bend |

| ~1180 | Medium | Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be observed for the protons on the pyridine ring, the para-substituted phenyl ring, the ester methyl group, and the methoxy (B1213986) group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm) and would show characteristic splitting patterns (doublets and doublet of doublets) due to coupling with adjacent protons. The protons on the 4-methoxyphenyl (B3050149) group would appear as two doublets in the aromatic region, characteristic of a para-substituted system. The methyl protons of the ester and methoxy groups would appear as sharp singlets in the upfield region (typically δ 3.5-4.0 ppm).

Table 3: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.1 | d | 1H | H-2 (Pyridine) |

| ~8.2 | dd | 1H | H-4 (Pyridine) |

| ~8.0 | d | 2H | H-2', H-6' (Phenyl) |

| ~7.7 | d | 1H | H-5 (Pyridine) |

| ~7.0 | d | 2H | H-3', H-5' (Phenyl) |

| ~3.95 | s | 3H | Ester -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons of the pyridine and phenyl rings would appear in the δ 110-160 ppm region. The carbons bearing the oxygen atoms (C-6 of the pyridine, C-4' of the phenyl, and the ester and methoxy carbons) would have specific chemical shifts influenced by the electronegativity of oxygen. The two methyl carbons (ester and methoxy) would be the most upfield signals, typically around δ 50-60 ppm.

Table 4: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.0 | C=O (Ester) |

| ~161.0 | C-4' (Phenyl) |

| ~158.0 | C-6 (Pyridine) |

| ~150.0 | C-2 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~130.0 | C-1' (Phenyl) |

| ~128.0 | C-2', C-6' (Phenyl) |

| ~125.0 | C-3 (Pyridine) |

| ~119.0 | C-5 (Pyridine) |

| ~114.0 | C-3', C-5' (Phenyl) |

| ~55.0 | Methoxy -OCH₃ |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula: C₁₄H₁₃NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses. For example, the loss of the methoxy radical (•OCH₃) from the ester group would result in a significant fragment ion. Cleavage of the bond between the two aromatic rings could also occur.

Table 5: Hypothetical Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

|---|---|

| 243 | [M]⁺ (Molecular Ion) |

| 212 | [M - •OCH₃]⁺ |

| 184 | [M - •COOCH₃]⁺ |

| 135 | [C₇H₇O₂]⁺ (Methoxyphenylcarbonyl fragment) |

| 108 | [C₇H₈O]⁺ (Methoxyphenyl fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify volatile and semi-volatile compounds within a sample.

While specific experimental GC-MS data for this compound is not extensively detailed in the reviewed scientific literature, the expected fragmentation patterns can be predicted based on its chemical structure. The electron ionization (EI) mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight. Key fragmentation pathways for this molecule would likely involve:

Loss of the methoxy group (-OCH3) from the ester, leading to a prominent [M-31]+ fragment.

Cleavage of the ester group , resulting in fragments corresponding to the nicotinoyl moiety and the methoxycarbonyl group.

Fragmentation of the pyridine and phenyl rings , yielding characteristic aromatic ions.

The retention time in the gas chromatogram would be dependent on the specific column and temperature program used. GC-MS analysis is invaluable for identifying impurities and by-products from the synthesis of related compounds. rsc.orgescholarship.org

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [M]+ | Molecular Ion |

| [M-31]+ | Loss of methoxy group (-OCH3) |

| [M-59]+ | Loss of carbomethoxy group (-COOCH3) |

High Resolution Mass Spectrometry (HRMS)

High Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

Specific experimental HRMS data for this compound has not been found in the surveyed literature. However, the theoretical exact mass can be calculated from its molecular formula, C14H13NO3. This calculated value serves as a benchmark for experimental verification, confirming that the synthesized compound has the correct atomic makeup. HRMS is a standard characterization method for newly synthesized nicotinate (B505614) derivatives. researchgate.net

Table 2: Calculated HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C14H13NO3 |

| Calculated Exact Mass | 243.08954 |

| M+H+ (Adduct) | 244.09737 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the purification and purity assessment of synthesized organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used for this compound and related compounds.

High Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the premier analytical technique for assessing the purity of non-volatile compounds and for separating complex mixtures. While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for closely related nicotinic acid derivatives are well-established. nih.gov

A typical approach for this class of compounds would involve reverse-phase HPLC. In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the peak area of the main compound and any impurities, typically with UV detection at a wavelength where the aromatic system of the molecule absorbs strongly (e.g., around 254-270 nm).

Table 3: General HPLC Method Parameters for Aryl Nicotinates

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a modifier like formic or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~260 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.netrjpbcs.com For the synthesis of aryl nicotinates, TLC is indispensable for determining reaction completion by observing the disappearance of starting materials and the appearance of the product spot. researchgate.net

The choice of stationary and mobile phases is critical for achieving good separation. interchim.com For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5 for good resolution. researchgate.net

Table 4: Typical TLC Systems for Nicotinic Acid Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Application |

|---|---|---|

| Silica Gel 60 F254 | Hexane / Ethyl Acetate | Monitoring reaction progress, Purity check |

| Silica Gel 60 F254 | Dichloromethane / Methanol | Separation of polar impurities |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

A search of the Cambridge Structural Database and the broader scientific literature did not yield a published crystal structure for this compound. However, the crystal structures of several closely related nicotinonitrile and nicotinic acid derivatives have been determined and reported. researchgate.netresearchgate.netbohrium.com These studies demonstrate the utility of XRD in unambiguously confirming the regiochemistry of substitution on the pyridine ring and elucidating intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. researchgate.netcardiff.ac.uk The determination of the crystal structure of this compound would provide invaluable insight into its solid-state conformation and packing arrangement.

Theoretical and Computational Investigations of Methyl 6 4 Methoxyphenyl Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 6-(4-methoxyphenyl)nicotinate, a DFT study would typically begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a variety of electronic structure properties can be calculated. These include the total energy of the molecule, the distribution of electron density, and the dipole moment. Such calculations would offer fundamental insights into the molecule's stability and polarity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. sigmaaldrich.comresearchgate.net

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. epstem.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms, as potential sites for electrophilic attack. Conversely, electron-deficient regions, such as certain hydrogen atoms, would be identified as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule, including core orbitals, lone pairs, and bonding and antibonding orbitals. researchgate.net

An NBO analysis of this compound would quantify the delocalization of electron density and the interactions between different parts of the molecule. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, measured in terms of stabilization energy (E(2)), provides insights into hyperconjugative and resonance effects within the molecule.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for a Key Interaction in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N1 | π* (C2-C3) | 25.8 | 0.28 | 0.045 |

Note: This table presents hypothetical data for a plausible donor-acceptor interaction in the molecule. LP denotes a lone pair, and π* denotes an antibonding pi orbital. E(2) is the stabilization energy.

Fukui Function Evaluation for Reactivity Site Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. nih.gov It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could predict the most likely sites for different types of chemical reactions. A higher value of the Fukui function on a particular atom indicates a higher reactivity of that site.

Molecular Modeling and Simulation Approaches

While detailed molecular modeling and simulation studies for this compound are not available, these approaches would provide valuable information about the molecule's dynamic behavior and its interactions with other molecules. Techniques such as molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the molecule over time. Furthermore, docking studies could be used to predict how this compound might bind to a biological target, such as a protein receptor, which is a common application in drug discovery research.

Structure Activity Relationship Sar Studies of Methyl 6 4 Methoxyphenyl Nicotinate Analogs

Impact of Substituent Variations on Biological Potency

The biological activity of Methyl 6-(4-methoxyphenyl)nicotinate analogs is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. Studies on related 6-phenylnicotinohydrazide derivatives have provided valuable insights, suggesting that the electronic and lipophilic properties of these substituents are critical for modulating activity.

For instance, research has shown that the introduction of lipophilic groups on the pendant phenyl ring can significantly enhance the antimycobacterial activity of these compounds. A notable example is the finding that a 2,4-dichloro substitution on the phenyl ring leads to a marked increase in potency. This suggests that hydrophobic interactions within the biological target's binding site play a crucial role.

The following table summarizes the observed impact of various substituents on the biological potency of 6-aryl-nicotinate analogs, drawing from studies on structurally related compounds.

| Substituent Variation | Position | Observed Impact on Biological Potency | Putative Rationale |

| Dichloro | 2,4- on Phenyl Ring | Increased | Enhanced lipophilicity and hydrophobic interactions. |

| Methoxy (B1213986) | 4- on Phenyl Ring | Favorable | Potential for hydrogen bonding and favorable electronic properties. |

| Nitro | Varies | Can decrease activity | Strong electron-withdrawing nature may be unfavorable for binding. |

Conformational Restriction Strategies and Activity Modulation

The inherent flexibility of the bond connecting the pyridine and phenyl rings in this compound allows the molecule to adopt various conformations. While this flexibility can be advantageous, it can also lead to a loss of entropy upon binding to a biological target, thereby reducing affinity. To address this, medicinal chemists employ conformational restriction strategies to lock the molecule into a more rigid and biologically active conformation.

One common approach is the introduction of cyclic structures or rigid linkers that bridge the two aromatic rings. Although specific examples directly pertaining to this compound are not extensively documented in publicly available research, the principles derived from studies on analogous structures, such as nicotine, are highly relevant. By "pre-organizing" the molecule into a conformation that is complementary to the binding site, the entropic penalty of binding is reduced, which can lead to a significant increase in potency and selectivity.

Strategies for conformational restriction can include:

Introduction of a bridging atom or group: Creating a fused ring system to limit rotation.

Incorporation of bulky substituents: Steric hindrance can favor a particular conformation.

Use of double or triple bonds as linkers: These introduce rigidity compared to single bonds.

The successful application of these strategies can provide valuable information about the bioactive conformation of the ligand, guiding the design of more potent and specific analogs.

Influence of Heteroatom and Aromatic Ring Substitutions on SAR

The substitution of carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) or the replacement of one aromatic ring system with another (bioisosteric replacement) are powerful tools in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. These modifications can alter a molecule's size, shape, electronics, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

In the context of this compound analogs, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in biological activity. For example, the replacement of the phenyl ring with a thiophene (B33073) or a furan (B31954) ring can alter the lipophilicity and electronic properties of the molecule, potentially leading to improved potency or a modified selectivity profile.

The concept of bioisosterism is central to this area of SAR. The following table provides examples of potential bioisosteric replacements for the core moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl Ring | Thiophene, Furan, Pyrazole, Thiazole | Modify electronics, lipophilicity, and hydrogen bonding potential. |

| Pyridine Ring | Pyrimidine, Pyrazine, Benzene | Alter basicity, hydrogen bonding capacity, and overall shape. |

| Methoxy Group | Hydroxyl, Amino, Methylthio | Modulate hydrogen bonding ability and electronic character. |

| Ester Group | Amide, Carboxylic Acid, Oxadiazole | Change metabolic stability and hydrogen bonding patterns. |

Through the systematic application of these SAR principles—varying substituents, restricting conformation, and making strategic heteroatom and aromatic ring substitutions—researchers can meticulously craft analogs of this compound with optimized biological profiles, paving the way for the development of novel therapeutic agents.

Mechanistic Investigations of Biological Activity Associated with Methyl 6 4 Methoxyphenyl Nicotinate

Modulation of Enzyme Activity

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Based on its structural motifs, Methyl 6-(4-methoxyphenyl)nicotinate may interact with several key enzyme systems.

Cyclooxygenase (COX-1 and COX-2) Inhibition Pathways

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostanoids, including prostaglandins (B1171923), from arachidonic acid. nih.govstanford.edu COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is inducible and is primarily associated with inflammation and pain. nih.govstanford.edu Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. medchemexpress.com

Some derivatives of nicotinic acid have been synthesized and evaluated for anti-inflammatory properties, with some showing inhibitory effects on inflammatory mediators like TNF-α, IL-6, and COX-2. nih.gov The presence of a methoxyphenyl group is also a feature in some compounds that interact with COX enzymes. nih.gov However, there is no direct evidence or published research to suggest that this compound acts as an inhibitor of either COX-1 or COX-2. Its potential activity would depend on how its specific three-dimensional structure fits into the active sites of these enzymes, which has not been determined.

Inhibition of Tubulin Polymerization and Colchicine (B1669291) Binding

Microtubules are dynamic cytoskeletal polymers made of α- and β-tubulin heterodimers, playing critical roles in cell division, motility, and morphology. nih.gov Disrupting microtubule dynamics is a highly successful strategy in cancer chemotherapy. nih.gov One of the key target sites on β-tubulin is the colchicine binding site. nih.gov Inhibitors that bind to this site prevent the polymerization of tubulin into microtubules, leading to microtubule destabilization. nih.govnih.gov

The chemical structure of this compound shares features with known colchicine binding site inhibitors (CBSIs). Many potent CBSIs are characterized by two aryl rings, often with methoxy (B1213986) substitutions, which can orient themselves in a specific conformation to fit into the binding pocket at the interface of α- and β-tubulin. mdpi.com For example, the highly potent inhibitor Combretastatin A-4 (CA-4) features a trimethoxyphenyl ring, which is a common motif in many CBSIs. mdpi.com The presence of the 4-methoxyphenyl (B3050149) group in this compound suggests a potential for interaction with this hydrophobic pocket. While the nicotinate (B505614) ring system is different from the second phenyl ring in many classic CBSIs, various heterocyclic scaffolds have been successfully developed as tubulin inhibitors. mdpi.com

Below is a table of selected known colchicine-binding site inhibitors and their activity, illustrating the potency of compounds with related structural features.

| Compound Name | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Colchicine | 8.1 | nih.gov |

| Combretastatin A-4 (CA-4) | 1.2 | mdpi.com |

| Analogue G13 (2-aryl-4-amide-quinoline derivative) | 13.5 | nih.gov |

| 3-amino-5-phenylpyrazole derivative [I] | 1.87 | bioworld.com |

| Dihydronaphthalene Derivative (KGP03) | 0.46 | mdpi.com |

This table presents data for compounds structurally related to the topic of discussion to provide context for potential activity. There is no published data for this compound itself.

Cellular Pathway Interactions

The modulation of enzyme activity, particularly the inhibition of tubulin polymerization, can trigger a cascade of events within the cell, profoundly affecting its survival and proliferation.

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical cellular process for removing damaged or unwanted cells. A common outcome of treatment with microtubule-destabilizing agents, including CBSIs, is the induction of apoptosis. nih.govnih.gov By disrupting the mitotic spindle, these agents cause a prolonged arrest in mitosis. This mitotic arrest can trigger the intrinsic apoptotic pathway, which involves the mitochondrial release of cytochrome c and the subsequent activation of a caspase cascade, ultimately leading to cell death. nih.gov

For instance, studies on various tubulin inhibitors demonstrate that they induce apoptosis in a dose-dependent manner. nih.govbioworld.com Treatment of cancer cells with CBSIs leads to an increase in the population of apoptotic cells, as measured by techniques like Annexin V staining. nih.gov The activation of key executioner enzymes like caspase-3 is a hallmark of this process. nih.gov While there are no direct studies on this compound, if it functions as a tubulin polymerization inhibitor, it would be expected to induce apoptosis through these established mechanisms.

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during the M phase (mitosis) of the cell cycle. nih.gov Drugs that interfere with microtubule dynamics cause defects in spindle formation, activating the spindle assembly checkpoint. medsci.org This checkpoint activation leads to a halt in cell cycle progression, typically at the G2/M transition, preventing the cell from entering anaphase until all chromosomes are properly attached to the spindle. nih.govmedsci.org

A characteristic effect of tubulin polymerization inhibitors is a significant accumulation of cells in the G2/M phase of the cell cycle. bioworld.commdpi.com Flow cytometry analysis of cells treated with various CBSIs consistently shows a large peak in the G2/M population, corresponding to a decrease in the G1 and S phase populations. medsci.orgmdpi.com This G2/M arrest is a direct consequence of the disruption of the mitotic spindle and is a primary mechanism by which these compounds inhibit cancer cell proliferation. bioworld.comnih.gov

The table below shows the cell cycle effects of representative tubulin inhibitors.

| Compound/Agent | Cell Line | Effect | Reference |

| Chalcone Derivative [I] | MCF-7 (Breast Cancer) | G2/M Arrest | bioworld.com |

| Stilbenoid (BCS) | A549 (Lung Cancer) | G2/M Arrest | nih.gov |

| Genistein | T24 (Bladder Cancer) | G2/M Arrest | mdpi.com |

| Natural Product (CKBM) | AGS (Gastric Cancer) | G2/M Arrest | medsci.org |

This table illustrates the common effect of microtubule-disrupting agents on the cell cycle. The specific effect of this compound has not been reported.

Modulation of Nuclear Receptor Activity (e.g., Nur77)

The nicotinate scaffold, a key feature of this compound, has been explored as a framework for developing modulators of nuclear receptors. For instance, a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized as potential anti-tumor agents that modulate the activity of Nur77. mdpi.com Nur77, an orphan nuclear receptor, is implicated in the regulation of cell proliferation, apoptosis, and inflammation.

In that study, several derivatives exhibited significant cytotoxic effects against various cancer cell lines. mdpi.com Notably, compounds 9h and 9u from the series demonstrated potent anti-proliferative activity against HGC-27 cells, with IC50 values of 1.40 µM and 4.56 µM, respectively. mdpi.com This research suggests that the nicotinate core can serve as a valuable scaffold for the development of novel Nur77 modulators for cancer therapy. mdpi.com Although this study does not directly investigate this compound, it provides a basis for exploring its potential to interact with nuclear receptors like Nur77.

Table 1: Inhibitory Effects of Selected Nicotinoyl Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9h | HGC-27 | 1.40 |

| 9u | HGC-27 | 4.56 |

Data sourced from a study on related nicotinoyl derivatives as Nur77 modulators. mdpi.com

Vasodilatory Mechanisms and Prostaglandin (B15479496) Pathway Involvement

The vasodilatory properties of nicotinic acid and its esters, such as methyl nicotinate, are well-documented. drugbank.com The flushing effect, a common side effect of niacin (nicotinic acid) therapy, is a result of the dilation of blood vessels. wikipedia.org This vasodilation is primarily mediated by the prostaglandin pathway. wikipedia.orgscienceopen.com

Upon administration, nicotinic acid activates the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells. scienceopen.com This activation leads to an increase in intracellular calcium, which in turn stimulates phospholipase A2 to release arachidonic acid. scienceopen.com Arachidonic acid is then converted into various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). scienceopen.comnih.gov These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) in the capillaries, leading to vasodilation and the characteristic flushing response. scienceopen.com

Given that this compound is an ester of a nicotinic acid derivative, it is highly probable that it would also exert vasodilatory effects through a similar prostaglandin-mediated pathway. The presence of the 4-methoxyphenyl group may influence the compound's potency and pharmacokinetic profile, but the underlying mechanism is likely to be conserved.

Antimicrobial and Antiviral Activity Investigations

The pyridine (B92270) ring, the core structure of this compound, is a key component in a wide array of compounds with demonstrated antimicrobial and antiviral activities. nih.gov Various derivatives of pyridine have been synthesized and shown to be effective against a range of pathogens. ekb.egscienceopen.comresearchgate.net

In the realm of antimicrobial research, novel substituted nicotinamidines have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. scienceopen.comresearchgate.net Some of these compounds exhibited minimum inhibitory concentration (MIC) values in the range of 10–20 µM. scienceopen.comresearchgate.net Specifically, certain phenylfuranylnicotinamidines showed excellent activity against Staphylococcus aureus, with MIC values comparable to the antibiotic ampicillin. scienceopen.comresearchgate.net

With respect to antiviral activity, pyridine-containing heterocycles have been extensively reviewed for their efficacy against various viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The antiviral mechanisms of these compounds are diverse and can include the inhibition of viral enzymes and interference with viral replication processes. nih.govnih.gov For instance, novel 2-benzoxyl-phenylpyridine derivatives have shown potent antiviral activities against both Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7) at non-cytotoxic concentrations. mdpi.com

While there is no specific data on the antimicrobial or antiviral activity of this compound, the established biological activity of related pyridine and nicotinate derivatives suggests that it could be a candidate for such investigations.

Table 2: Antimicrobial Activity of Selected Phenylfuranylnicotinamidines

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| 4a | Staphylococcus aureus | 10 |

| 4b | Staphylococcus aureus | 10 |

Data from a study on related nicotinamidine derivatives. scienceopen.comresearchgate.net

Applications of Methyl 6 4 Methoxyphenyl Nicotinate As a Synthetic Intermediate

Utility in the Synthesis of Pharmaceutical Precursors

The structural framework of Methyl 6-(4-methoxyphenyl)nicotinate, which combines a nicotinate (B505614) ester with an anisole moiety, is of significant interest in medicinal chemistry. Nicotinic acid and its derivatives are established pharmacophores found in various therapeutic agents. The presence of the 6-aryl substituent offers a vector for modifying properties such as receptor binding, solubility, and metabolic stability.

This compound serves as a key starting material for molecules targeting a range of biological pathways. The ester functional group can be readily converted into an amide, hydrazide, or carboxylic acid, providing a handle for introducing diverse substituents and building molecular complexity. These transformations are fundamental in the synthesis of precursors for active pharmaceutical ingredients (APIs). Although detailed large-scale synthetic routes for specific commercial drugs starting from this exact intermediate are not widely published, its role as a building block for libraries of compounds in drug discovery is established.

Table 1: Potential Pharmaceutical Scaffolds via Modification of this compound *:hover

| Original Functional Group | Transformation Reaction | Resulting Functional Group | Potential Therapeutic Area |

|---|---|---|---|

| Methyl Ester | Amidation | Carboxamide | CNS disorders, Anti-inflammatory |

| Methyl Ester | Hydrolysis | Carboxylic Acid | Cardiovascular, Metabolic disorders |

| Methyl Ester | Hydrazinolysis | Hydrazide | Antimicrobial, Anticancer |

Role in the Construction of Complex Organic Molecules

The reactivity of this compound allows for its use in the assembly of intricate molecular architectures, including various heterocyclic systems and analogs of natural products.

The compound is a versatile precursor for the synthesis of fused and poly-functionalized heterocyclic systems. The ester group is a primary site for elaboration. For instance, reaction with hydrazine hydrate can convert the methyl ester into the corresponding nicotinohydrazide. This hydrazide is a crucial intermediate for synthesizing five-membered heterocycles such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles, which are prevalent motifs in many biologically active compounds.

Furthermore, the pyridine (B92270) ring itself can undergo transformations or serve as a scaffold upon which other rings are fused, leading to the creation of novel polycyclic aromatic systems.

Table 2: Examples of Heterocyclic Synthesis Pathways *:hover

| Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Hydrazine Hydrate, then Carbon Disulfide/KOH | Cyclization | 1,2,4-Triazole |

| Hydrazine Hydrate, then Carbon Disulfide/KOH | Cyclization | 1,3,4-Thiadiazole |

| Hydrazine Hydrate, then Phosphorus Oxychloride | Cyclization | 1,3,4-Oxadiazole |

Many natural products contain substituted aromatic and heterocyclic cores. This compound can be employed as a key fragment in the synthesis of analogs of these natural products. By incorporating this moiety, chemists can generate novel compounds that mimic the structural and electronic features of a natural product but possess modified pharmacological profiles. This strategy is central to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure help to identify the key features responsible for its biological activity. The synthesis of analogs allows for the optimization of properties like potency, selectivity, and pharmacokinetics while potentially reducing toxicity.

Contribution to the Development of Novel Organic Materials

Beyond pharmaceuticals, the rigid, aromatic structure of this compound makes it a candidate for the development of novel organic materials. The compound's conjugated system of aromatic rings can impart useful photophysical or electronic properties.

After modification—for example, by converting the ester group into a polymerizable functional group like a vinyl or acrylate moiety—this compound could be used as a monomer. The resulting polymers would feature pendant pyridine and methoxyphenyl groups, which could influence the material's thermal stability, conductivity, or optical properties. Such materials could find potential applications in organic light-emitting diodes (OLEDs), sensors, or specialized coatings. While this remains an area of exploratory research, the molecular structure is well-suited for incorporation into functional organic materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 6-(4-methoxyphenyl)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield (94%) route involves nucleophilic substitution of dimethyl 2,5-pyridinedicarboxylate with 4-methoxyphenyl groups under basic conditions (e.g., NaH in DMF). Temperature control (60–80°C) minimizes hydrolysis of the methyl ester . For regioselective substitution at the 6-position, microwave-assisted synthesis or Pd-catalyzed cross-coupling can improve efficiency . Lower yields (e.g., 19% in pyrazole derivatives) often stem from steric hindrance or competing side reactions; optimizing catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF) is critical .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-methoxyphenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and a singlet for methoxy protons (δ 3.8 ppm). The ester carbonyl appears at ~170 ppm in ¹³C NMR .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 274.0943 (C₁₅H₁₄NO₃⁺) .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) confirm functional groups .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic or alkaline conditions. Store at 2–8°C in inert atmosphere (argon) with desiccants (silica gel). Purity (>98%) is essential to prevent degradation; monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). However, steric bulk at the 6-position may limit access to catalytic sites. Computational modeling (DFT) of charge distribution and steric maps (e.g., using Spartan) can predict reactivity . Comparative studies with 2-fluorophenyl analogs (e.g., Methyl 6-(2-fluorophenyl)nicotinate) show lower yields due to weaker electron-withdrawing effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization) . Metabolite profiling (LC-MS/MS) can identify active vs. inactive derivatives .

Q. How can researchers design analogues to improve metabolic stability while retaining target affinity?

- Methodological Answer : Replace the methyl ester with tert-butyl esters (e.g., tert-butyl 6-(4-methoxyphenyl)nicotinate) to reduce esterase-mediated hydrolysis. Introduce fluorine at the pyridine 2-position to enhance metabolic resistance (logP < 3.5) without compromising solubility . In vitro microsomal stability assays (human liver microsomes + NADPH) quantify half-life improvements .

Q. What advanced purification techniques address impurities in this compound synthesis?

- Methodological Answer :

- Byproduct Removal : Chromatography (silica gel, ethyl acetate/hexane) separates regioisomers (e.g., 4- vs. 6-substituted products).

- Metal Residues : Chelating resins (e.g., SiliaMetS Thiol) remove Pd catalysts post-Suzuki coupling .

- Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields >99% purity, confirmed by DSC (melting point 148–150°C) .

Methodological Challenges

Q. How to analyze in vitro penetration kinetics of this compound derivatives?

- Methodological Answer : Use Franz diffusion cells with excised human skin. Quantify permeation via LC-MS/MS, and correlate with laser Doppler flowmetry to measure vasodilation (erythema onset time: 8–12 minutes). Compare with methyl nicotinate controls to assess enhancer effects (e.g., terpenes increase flux 3-fold) .

Q. What computational tools predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.